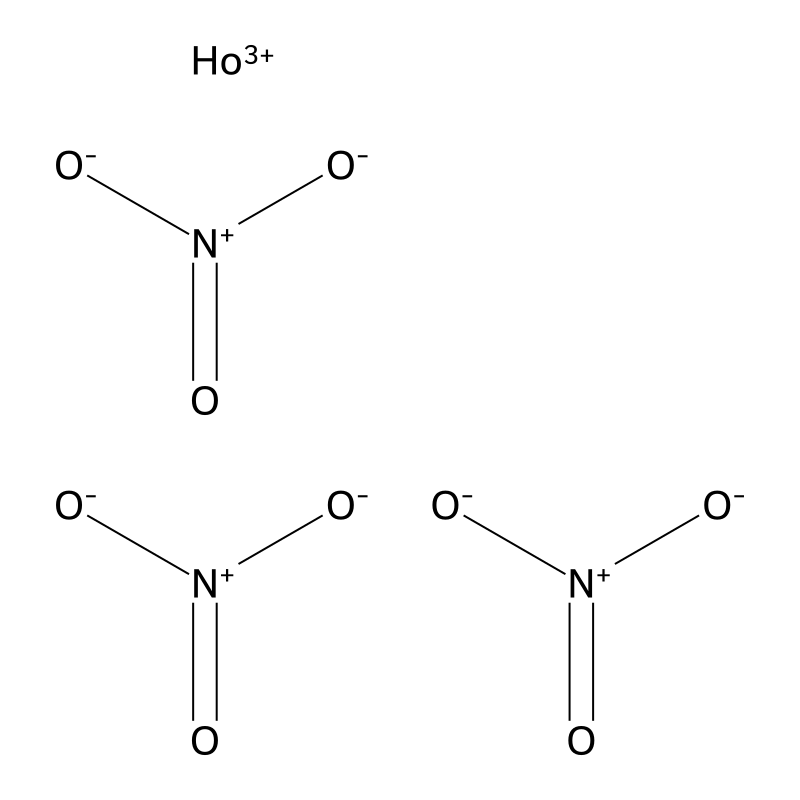Holmium trinitrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Holmium trinitrate, also known as holmium(III) nitrate, is an inorganic compound with the chemical formula Ho(NO₃)₃. This compound is characterized by its formation of yellowish crystals and has a tendency to form crystalline hydrates, notably the pentahydrate form, Ho(NO₃)₃·5H₂O. Holmium trinitrate is soluble in water and ethanol, which facilitates its use in various applications, particularly in chemical synthesis and materials science .
Holmium trinitrate can be synthesized through various methods:
- Thermal Decomposition: Heating holmium hydroxide or other holmium compounds in the presence of nitric acid.
- Direct Oxidation: Reacting metallic holmium with nitrogen dioxide at elevated temperatures.
- Hydration: The pentahydrate form can be obtained by crystallizing from aqueous solutions under controlled conditions.
These methods allow for the production of both anhydrous and hydrated forms of holmium trinitrate, depending on the desired application .
Interaction studies involving holmium trinitrate primarily focus on its reactivity with other chemicals and its behavior in biological systems. As an oxidizer, it can intensify fires when in contact with flammable materials. Additionally, studies suggest that holmium compounds can interact with biological tissues, which is significant for their use in medical applications .
Holmium trinitrate shares similarities with other rare earth nitrates but has unique characteristics that set it apart. Below is a comparison table highlighting some similar compounds:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Neodymium(III) Nitrate | Nd(NO₃)₃ | Known for strong optical absorption properties. |
| Erbium(III) Nitrate | Er(NO₃)₃ | Exhibits high fluorescence efficiency. |
| Dysprosium(III) Nitrate | Dy(NO₃)₃ | Used in magnetic applications due to high magnetic susceptibility. |
Holmium trinitrate is unique due to its specific thermal decomposition pathway and potential applications in both materials science and medicine. Its ability to form stable hydrates also differentiates it from other similar compounds .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H272 (50%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Oxidizer;Corrosive;Irritant;Environmental Hazard








